![molecular formula C23H15ClF2N2O2 B1193237 5H-Imidazo[2,1-a]isoindol-5-one, 9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-1,2,3,9b-tetrahydro-, (9bS)- CAS No. 1488362-55-5](/img/structure/B1193237.png)
5H-Imidazo[2,1-a]isoindol-5-one, 9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-1,2,3,9b-tetrahydro-, (9bS)-
Overview
Description
ML375 is a potent, selective and CNS penetrant M5 negative allosteric modulator (NAM).
Scientific Research Applications
Anorectic Agents
- Research has explored the use of compounds like 5H-Imidazo[2,1-a]isoindol-5-ols as anorectic agents, substances that suppress appetite. For instance, mazindol, a derivative in this class, showed anorexic activity comparable to d-amphetamine in animal studies (Aeberli et al., 1975).
Stereoselective Syntheses
- The stereoselective synthesis of chiral tetrahydro-5H-imidazo[2,1-a]isoindol-5-ones has been reported. These compounds were prepared with high stereoselectivities and yields, demonstrating the potential for controlled synthesis of this class of compounds (Katritzky et al., 2002).
Inhibition of Respiratory Syncytial Virus (RSV)
- Certain derivatives, such as compound 1a in the 5H-imidazo[2,1-a]isoindol-5-one family, have been identified as inhibitors of respiratory syncytial virus (RSV), targeting the fusion glycoprotein. This suggests potential therapeutic applications in treating RSV infections (Bond et al., 2015).
Catalytic Chemical Synthesis
- The copper(I)-catalyzed intramolecular direct C-Arylation of Azoles with Aryl Bromides has been utilized to synthesize 5H-imidazo[2,1-a]isoindole heterofused compounds. This showcases a method for the efficient synthesis of these compounds (Huang et al., 2013).
Synthesis of 1H-Imidazo[2,1-a]isoindole Diones
- The synthesis of 1H-imidazo[2,1-a]isoindole-2,5(3H,9bH)-diones has been reported, highlighting the versatility and scope of chemical reactions involving this compound class (Katritzky et al., 2001).
Antibacterial Applications
- Novel substituted imidazo[2,1-a]isoindole derivatives have been synthesized and evaluated as antibacterial agents. This research points to the potential medical applications of these compounds in combating bacterial infections (Narsimha et al., 2017).
properties
IUPAC Name |
(9bS)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClF2N2O2/c24-16-8-6-15(7-9-16)23-18-4-2-1-3-17(18)22(30)28(23)12-11-27(23)21(29)14-5-10-19(25)20(26)13-14/h1-10,13H,11-12H2/t23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBAKXRLQAPKEE-QHCPKHFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2(N1C(=O)C3=CC=CC=C32)C4=CC=C(C=C4)Cl)C(=O)C5=CC(=C(C=C5)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@]2(N1C(=O)C3=CC=CC=C32)C4=CC=C(C=C4)Cl)C(=O)C5=CC(=C(C=C5)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClF2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(9bS)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.